(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol
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Overview
Description
(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a piperazine group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol typically involves the reaction of cyclohexanone with piperazine under specific conditionsThe reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high enantiomeric purity and yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial in industrial settings to produce the desired (1R,2R) enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The piperazine group can interact with various receptors or enzymes, modulating their function and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-piperazin-1-ylcyclohexan-1-ol: The enantiomer of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol, with similar chemical properties but different biological activities.
Cyclohexane-1,2-diamine: A related compound with two amino groups instead of a piperazine ring, used in similar applications
Uniqueness
This compound is unique due to its chiral nature and the presence of both a piperazine ring and a hydroxyl group. This combination allows for diverse chemical reactivity and specific interactions with biological targets, making it a valuable compound in various fields .
Properties
IUPAC Name |
(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUZPOZJAVZIW-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCNCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCNCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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